[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: is a chemical compound that features a phenanthroline moiety linked to a phenoxyacetic acid group. Phenanthroline is a heterocyclic organic compound known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid typically involves the reaction of 4-bromophenoxyacetic acid with 1,10-phenanthroline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst, facilitating the coupling reaction .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: can undergo various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the phenanthroline ring, affecting its coordination properties.
Substitution: The phenoxyacetic acid group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like potassium carbonate. Reaction conditions often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenanthroline moiety can yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the phenoxyacetic acid .
Scientific Research Applications
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid primarily involves its ability to chelate metal ions. This chelation can affect various molecular targets and pathways, including:
Metalloenzymes: Inhibiting or modulating the activity of enzymes that require metal ions for their function.
Metal-Dependent Processes: Interfering with processes that depend on metal ions, such as DNA synthesis and repair.
Comparison with Similar Compounds
[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: can be compared with other similar compounds, such as:
1,10-Phenanthroline: A simpler compound that also forms stable metal complexes but lacks the phenoxyacetic acid group.
2,2’-Bipyridine: Another chelating ligand with similar coordination properties but different structural features.
Phenanthrene: A hydrocarbon similar to phenanthroline but without nitrogen atoms, making it less effective as a ligand.
The uniqueness of This compound lies in its combination of the phenanthroline moiety with the phenoxyacetic acid group, providing distinct chemical and biological properties .
Properties
CAS No. |
112734-39-1 |
---|---|
Molecular Formula |
C20H14N2O3 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-[4-(1,10-phenanthrolin-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C20H14N2O3/c23-18(24)12-25-15-6-3-13(4-7-15)16-9-11-22-20-17(16)8-5-14-2-1-10-21-19(14)20/h1-11H,12H2,(H,23,24) |
InChI Key |
JXHNNEZYILNGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)C4=CC=C(C=C4)OCC(=O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.